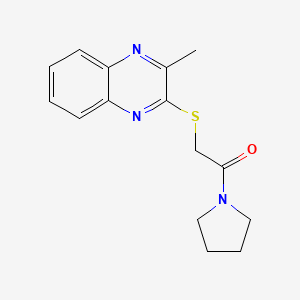

2-(3-Methylquinoxalin-2-ylthio)-1-pyrrolidinylethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-Methylquinoxalin-2-ylthio)-1-pyrrolidinylethan-1-one” is a derivative of quinoxaline . Quinoxaline derivatives have been studied for their potential in drug discovery and medicinal chemistry .

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves the reaction of 2-hydrazino-3-methylquinoxaline with monosaccharides in boiling ethanol in the presence of glacial acetic acid . Another method involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be modified to enhance their pharmacological properties . For instance, bioisosteric replacement of pyridine or indole rings by 3-methylquinoxalin-2(1H)-one or 3-methylquinoxaline-2-thiol moieties in the hinge region can be used to occupy the adenine region in the ATP binding pocket .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. For example, a microwave-assisted reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines leads to the high-yielding formation of the corresponding quinoxalines .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary depending on their specific structure. For instance, the molecular weight of 1-(3-methylquinoxalin-2-yl)ethanone is 186.21 .Mechanism of Action

The mechanism of action of quinoxaline derivatives often involves their interaction with specific proteins or enzymes. For instance, some quinoxaline derivatives have been found to exhibit antiproliferative activities against human cancer cell lines, possibly by inhibiting the vascular endothelial growth factor receptor (VEGFR), an important receptor tyrosine kinase involved in angiogenesis .

Future Directions

The future research directions for quinoxaline derivatives could involve further exploration of their potential in drug discovery and medicinal chemistry. This could include the development of novel synthesis methods, the design of new derivatives with enhanced pharmacological properties, and the investigation of their mechanisms of action .

properties

IUPAC Name |

2-(3-methylquinoxalin-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c1-11-15(17-13-7-3-2-6-12(13)16-11)20-10-14(19)18-8-4-5-9-18/h2-3,6-7H,4-5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLQHNBPTZADGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1SCC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2651399.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2651401.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2651403.png)

![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2651407.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2651409.png)

![4-benzyl-2-(2-(sec-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2651410.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2651415.png)